N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a fluorophenyl group, a thiophen-2-yl substituent, and a 1,4-diazaspiro[4.5]deca-1,3-diene ring system. The compound combines aromatic, heterocyclic, and spirocyclic motifs, which are known to influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS2/c21-14-7-2-3-8-15(14)22-17(25)13-27-19-18(16-9-6-12-26-16)23-20(24-19)10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMUCPXLGGTILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, structural characteristics, and biological effects based on available literature.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a spirocyclic framework and thiophene moiety, which are known to influence its biological properties. The synthesis typically involves multi-step organic reactions that include the formation of the diazaspiro system and subsequent functionalization to introduce the fluorophenyl and thioacetamide groups.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, a study on related spirocyclic compounds demonstrated significant antiproliferative activity against various cancer cell lines, including human colon (HCT-116), leukemia (K562), and breast cancer (MDA-MB-231) cells. The introduction of specific substituents on the benzyl moiety was found to enhance this activity, suggesting that modifications on the fluorophenyl group may similarly affect the biological efficacy of this compound .
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cancer cell proliferation and survival. Compounds that interact with dopamine transporters (DAT) have shown promise in preclinical models for treating psychostimulant abuse, indicating that similar interactions might be explored for this compound .
Structure-Activity Relationship (SAR)
To understand how structural variations influence biological activity, a detailed SAR analysis is essential. The following table summarizes findings from various studies related to similar compounds:
Case Studies
Case Study 1: Anticancer Activity
In a study investigating the effects of spirocyclic compounds on cancer cell lines, modifications to the thiophene group were shown to enhance cytotoxicity significantly. The results indicated that compounds with more lipophilic substituents exhibited improved membrane permeability and cellular uptake.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of structurally related compounds revealed their potential as DAT inhibitors. These findings suggest that this compound could also be evaluated for its effects on neurotransmitter systems .
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Research indicates that compounds with a diazaspiro structure can exhibit anticancer properties. Studies have shown that N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess efficacy against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic .
- Neuroprotective Effects :
Case Study 1: Anticancer Activity
In a study published in the Oriental Journal of Chemistry, researchers synthesized various derivatives of diazaspiro compounds, including this compound. These compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the micromolar range .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of this compound against common bacterial strains. The results indicated that it exhibited notable inhibition zones in agar diffusion tests, suggesting potential as a novel antimicrobial agent .
Case Study 3: Neuroprotective Potential
Research conducted on animal models demonstrated that administration of this compound resulted in reduced neuroinflammation and improved cognitive function in mice subjected to neurotoxic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following table summarizes key structural and functional differences between the target compound and related acetamides documented in the literature:
Structural and Functional Insights
Spirocyclic vs. Linear Heterocycles : The target compound’s 1,4-diazaspiro[4.5]deca-1,3-diene ring introduces conformational rigidity and steric bulk, contrasting with linear heterocycles (e.g., thiazole or pyridine) in analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide . Spiro systems often enhance metabolic stability and binding selectivity in drug candidates.
Thiophene vs. Thiazole Substituents: The thiophen-2-yl group in the target compound differs from thiazole-containing analogs (e.g., N-(1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide) by lacking a nitrogen atom in the heterocycle.
Fluorophenyl vs. Chlorophenyl Groups : Fluorine substitution (as in the target compound) offers distinct electronic effects compared to chlorinated analogs (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide). Fluorine’s electronegativity and small atomic radius can optimize pharmacokinetic properties, such as metabolic resistance and bioavailability .
Synthetic Complexity: The spirocyclic system in the target compound likely requires multi-step synthesis, whereas analogs like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide are synthesized in two steps via acyl chloride intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
